DMU2105

CYP1B1 selectivity Cancer research Enzyme inhibition

DMU2105 (also referred to as Compound 7k) is a small-molecule inhibitor specifically targeting cytochrome P450 1B1 (CYP1B1), an enzyme frequently overexpressed in various human cancers and implicated in drug resistance and carcinogen activation. It belongs to the class of synthetic CYP1B1 inhibitors and is widely utilized as a chemical probe in oncology and toxicology research to dissect CYP1B1-mediated pathways.

Molecular Formula C18H13NO
Molecular Weight 259.3 g/mol
Cat. No. B3341573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMU2105
Molecular FormulaC18H13NO
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CN=CC=C3
InChIInChI=1S/C18H13NO/c20-18(17-6-3-11-19-13-17)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-13H/b10-8+
InChIKeyVWBDGXJRQZDLRV-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMU2105: A Highly Selective CYP1B1 Inhibitor for Targeted Oncology Research


DMU2105 (also referred to as Compound 7k) is a small-molecule inhibitor specifically targeting cytochrome P450 1B1 (CYP1B1), an enzyme frequently overexpressed in various human cancers and implicated in drug resistance and carcinogen activation [1]. It belongs to the class of synthetic CYP1B1 inhibitors and is widely utilized as a chemical probe in oncology and toxicology research to dissect CYP1B1-mediated pathways .

The Critical Risk of Generic CYP1B1 Inhibitor Substitution in DMU2105 Studies


The CYP1 family of enzymes (1A1, 1A2, 1B1) share high sequence homology, making the design of truly selective inhibitors exceptionally challenging [1]. While many compounds exhibit nanomolar potency against CYP1B1 in isolated assays, their lack of selectivity over the closely related CYP1A1 and CYP1A2 isoforms can lead to significant off-target effects and confounded experimental results in cellular or in vivo models [2]. Therefore, substituting DMU2105 with a generic 'CYP1B1 inhibitor' without verifying its cross-reactivity profile can invalidate mechanistic studies and lead to false conclusions. The following quantitative evidence establishes the specific differentiation of DMU2105 that mitigates this risk.

Quantitative Differentiation of DMU2105 Versus Key CYP1B1 Inhibitors


Superior Isoform Selectivity of DMU2105 Over CYP1A1 and CYP1A2 Compared to α-Naphthoflavone

DMU2105 demonstrates significantly higher selectivity for CYP1B1 over the related CYP1A1 and CYP1A2 isoforms compared to the classical CYP1 inhibitor α-naphthoflavone (ANF). While ANF is a potent CYP1B1 inhibitor, it is also a potent inhibitor of CYP1A1, offering only 12-fold selectivity [1]. In contrast, DMU2105 provides 74-fold and 120-fold selectivity for CYP1B1 over CYP1A1 and CYP1A2, respectively . This superior selectivity profile makes DMU2105 a more precise tool for studies where off-target CYP1A inhibition is a concern.

CYP1B1 selectivity Cancer research Enzyme inhibition

Comparative CYP1B1 Inhibitory Potency and Selectivity: DMU2105 vs. Tetramethoxystilbene (TMS)

While tetramethoxystilbene (TMS) is recognized for its high potency (IC50 ~2-6 nM) and excellent selectivity (up to 175-fold over CYP1A1) [1], DMU2105 presents a distinct profile. DMU2105 exhibits an IC50 of 10 nM for CYP1B1 and offers 74-fold and 120-fold selectivity over CYP1A1 and CYP1A2, respectively . Although TMS may appear more potent and selective in some assays, its selectivity varies considerably with the substrate and assay system [1]. DMU2105's well-characterized and consistent selectivity profile across multiple CYP isoforms, including CYP3A4, CYP2D6, CYP2C9, and CYP2C19, where it shows minimal inhibition (IC50 > 10 µM) , provides a broader and more predictable window for mechanistic studies.

CYP1B1 inhibition Potency Selectivity profile

Functional Selectivity in a Cellular Context: DMU2105 Potentiates Cisplatin Cytotoxicity Only in CYP1B1-Expressing Cells

In a cellular model, DMU2105 demonstrates functional specificity. Co-treatment with DMU2105 reduced the EC50 of cisplatin from 8.5 µM to 1 µM in HEK293 cells engineered to overexpress CYP1B1, indicating that CYP1B1 inhibition enhances cisplatin-induced cell death . Crucially, this effect was not observed in control HEK293 cells that did not overexpress CYP1B1, even when treated with a high concentration (10x IC50) of DMU2105 . This confirms that the observed chemosensitization is specifically mediated by CYP1B1 inhibition and not by general cellular toxicity or off-target effects.

Chemosensitization Cisplatin resistance Cellular assay

Consistent Potency Across Cell-Free and Live-Cell CYP1B1 Assays

DMU2105 maintains robust inhibitory activity when moving from a simplified biochemical assay to a more complex live-cell environment. It inhibits CYP1B1 in yeast-derived microsomes with an IC50 of 10 nM, and importantly, it potently inhibits CYP1B1 expressed in live recombinant yeast and human HEK293 kidney cells with an IC50 of 63.65 nM . This relatively small shift in potency (approximately 6-fold) between cell-free and cellular systems indicates good cell permeability and target engagement within a physiological context.

Cell permeability Target engagement In vitro pharmacology

Optimal Application Scenarios for DMU2105 Based on Verified Differentiation


Dissecting CYP1B1-Specific Roles in Cancer Cell Chemoresistance

Given its high selectivity over CYP1A1/1A2 and the cellular data showing it reverses cisplatin resistance specifically in CYP1B1-overexpressing cells , DMU2105 is ideally suited for mechanistic studies investigating the role of CYP1B1 in mediating resistance to chemotherapeutics. Its use can confidently attribute observed phenotypes to CYP1B1 inhibition rather than off-target effects on other CYP1 family members .

Validating CYP1B1 as a Target in Drug Discovery and Target Engagement Studies

DMU2105 serves as a reliable chemical probe for target validation. Its well-defined selectivity panel across major CYP isoforms (CYP1A1, 1A2, 3A4, 2D6, 2C9, 2C19) and its ability to inhibit CYP1B1 in live cells with an IC50 of 63.65 nM make it an excellent tool compound for confirming that a biological effect is mediated by CYP1B1. This is critical in early-stage drug discovery when evaluating the therapeutic potential of CYP1B1 modulation.

Investigating CYP1B1-Mediated Metabolism of Xenobiotics and Endogenous Substrates

The combination of high potency (IC50 10 nM) and high selectivity allows researchers to use DMU2105 to specifically block CYP1B1 activity in complex biological matrices. This is particularly useful for deconvoluting the contribution of CYP1B1 to the overall metabolism of a substrate (e.g., 17β-estradiol or procarcinogens) when other CYP1 enzymes are also present, providing clearer insights than can be achieved with less selective inhibitors like α-naphthoflavone.

Use as a Reference Standard in CYP1B1 Inhibitor Screening and Assay Development

With its reproducible potency and selectivity profile , DMU2105 is a suitable reference standard for developing and validating new CYP1B1 inhibition assays. It can serve as a benchmark against which the potency and selectivity of novel chemical entities are measured, ensuring consistency and comparability across different experiments and laboratories.

Quote Request

Request a Quote for DMU2105

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.